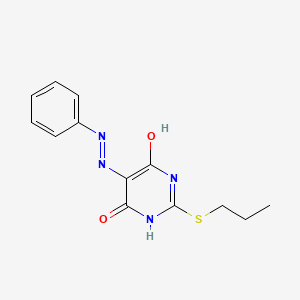
6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C13H14N4O2S and its molecular weight is 290.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone is a compound of interest due to its potential biological activities, particularly in the context of antiviral properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive understanding.
- Molecular Formula : C₁₁H₁₃N₅OS
- Molecular Weight : 253.32 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents; limited solubility in water
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with 2-thiouracil derivatives.
- Functionalization : The introduction of the diazenyl group at the 5-position is achieved through diazotization reactions.
- Final Modification : The propylthio group is added to enhance solubility and biological activity.
Antiviral Properties
Recent studies indicate that derivatives of pyrimidinone compounds exhibit significant antiviral activity, particularly against HIV-1. For instance, related compounds have shown:
- EC50 Values : Ranging from 0.19 μM to over 1 μM against various strains of HIV-1, indicating potent inhibitory effects on viral replication .
- Mechanism of Action : These compounds primarily act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting the reverse transcriptase enzyme crucial for HIV replication .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to:
- Substituent Effects : Variations in the aryl and alkyl groups at specific positions on the pyrimidine ring significantly affect antiviral potency.
- Binding Affinity : Molecular modeling studies suggest that certain substitutions enhance binding to the target enzyme, thereby improving inhibitory activity .
Case Studies
- Study on Antiviral Activity :
- Mechanistic Insights :
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 253.32 g/mol |
| EC50 (against HIV-1) | 0.19 - 1.05 μM |
| Mechanism | Non-nucleoside RT inhibitor |
| Solubility | Organic solvents |
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound features a pyrimidinone ring, which is significant in many biological processes. Its structural attributes include:
- Molecular Weight: 290.34 g/mol
- Purity: 98%
- IUPAC Name: (E)-6-hydroxy-5-(phenyldiazenyl)-2-(propylthio)pyrimidin-4(3H)-one
- SMILES Representation: O=C1NC(SCCC)=NC(O)=C1/N=N/C2=CC=CC=C2
Antiviral Activity
Research indicates that compounds similar to 6-hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone exhibit antiviral properties, particularly against HIV. A study highlighted that derivatives of pyrimidine compounds demonstrated low micromolar to subnanomolar inhibitory activity against wild-type HIV-1 and its mutants. The structure-activity relationship (SAR) suggested that modifications at specific positions of the pyrimidine ring can enhance antiviral efficacy, which may be extrapolated to this compound as well .
Enzyme Inhibition Studies
The compound may also serve as a substrate or inhibitor for various enzymes involved in nucleotide metabolism. For instance, it could interact with cytosine deaminase, an enzyme that plays a critical role in the pyrimidine salvage pathway, which is essential for cellular nucleotide synthesis . Investigating its effects on these enzymes could provide insights into its metabolic pathways and therapeutic potential.
Case Studies and Research Findings
Propiedades
IUPAC Name |
4-hydroxy-5-phenyldiazenyl-2-propylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-2-8-20-13-14-11(18)10(12(19)15-13)17-16-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEZEXNTEBKOLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)N=NC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













